Comparative Acid Strength and Generation Efficiency: TPSC vs. Triflate and Tosylate PAGs
The acidity of the photogenerated acid directly influences catalytic chain length and resolution in chemically amplified resists. For triphenylsulfonium-based PAGs, the counterion dictates acid strength. A recent computational and spectroscopic study quantified the gas-phase proton affinity (PA) of three prototypical PAG anions, where lower PA values correspond to stronger conjugate acids. The p-toluenesulfonate (pTS⁻) anion exhibits a PA of 316.4 kcal/mol, 2-(trifluoromethyl)benzene-1-sulfonate (TFMBS⁻) has a PA of 308.1 kcal/mol, and the triflate (TF⁻) anion has a PA of 303.2 kcal/mol [1]. While chloride (Cl⁻) was not explicitly calculated, its conjugate acid, HCl, has a known PA of 333.4 kcal/mol (NIST), establishing TPSC as generating a substantially weaker acid than triflate or fluorinated sulfonate PAGs but a stronger acid than HBr. This positions TPSC for applications requiring controlled, moderate catalytic activity and reduced dark erosion compared to superacid-generating PAGs like triphenylsulfonium triflate [1].
| Evidence Dimension | Conjugate Acid Strength (Proton Affinity) |
|---|---|
| Target Compound Data | HCl: PA = 333.4 kcal/mol (literature value) |
| Comparator Or Baseline | Triphenylsulfonium triflate (TF⁻): PA = 303.2 kcal/mol; Triphenylsulfonium p-toluenesulfonate (pTS⁻): PA = 316.4 kcal/mol |
| Quantified Difference | HCl is 30.2 kcal/mol weaker acid than triflic acid (higher PA indicates weaker acid) |
| Conditions | Gas-phase computational model; experimental validation via photoelectron spectroscopy [1] |
Why This Matters
This data allows a user to select TPSC when a less aggressive acid is required to prevent unintended deprotection or pattern collapse during post-exposure bake.
- [1] Jiang, Y.; et al. A comprehensive study on three typical photoacid generators using photoelectron spectroscopy and ab initio calculations. The Journal of Chemical Physics 2024, 161 (5), 054308. View Source
